tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 3-bromophenyl substituent at the 2-position of the piperidine ring. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The bromine atom at the 3-position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further functionalization .
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-5-4-9-14(18)12-7-6-8-13(17)11-12/h6-8,11,14H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFGHEWBYCAJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Derivatives
A foundational approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pre-functionalized piperidine scaffold. Di-tert-butyl dicarbonate (Boc₂O) is typically employed under mild basic conditions (e.g., sodium carbonate or triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM) at 10–30°C. For example, 2-(3-bromophenyl)piperidine reacts with Boc₂O to yield the protected derivative in >90% purity after recrystallization.
Key Reaction Parameters:
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling reaction enables direct arylation of piperidine boronate esters with 3-bromophenyl halides. A representative protocol uses tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 1-bromo-3-iodobenzene in the presence of Pd(PPh₃)₄ and cesium carbonate. This method achieves yields up to 99% with microwave-assisted heating at 120°C for 1 hour.
Optimization Insights:
Reductive Amination
Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 3-bromobenzaldehyde derivatives offers a stereocontrolled route. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 0°C selectively produces the cis-diastereomer (dr > 20:1). Post-reaction Boc protection yields the target compound in 85% isolated yield.
Comparative Data:
| Reductant | Solvent | Temperature | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| STAB | DCE | 0°C | 85 | 20:1 |
| NaBH₃CN | MeOH | 25°C | 72 | 5:1 |
| BH₃·THF | THF | −20°C | 68 | 15:1 |
Industrial-Scale Production
Continuous Flow Synthesis
Patent EP3784655B1 discloses a continuous process for tert-butyl 2-(3-bromophenyl)piperidine-1-carboxylate, emphasizing cost efficiency:
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Grignard Reaction: 3-Bromophenylmagnesium bromide reacts with tert-butyl 4-oxopiperidine-1-carboxylate in THF at −20°C.
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In Situ Quenching: Saturated ammonium chloride ensures rapid protonation of the intermediate alkoxide.
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Boc Protection: Di-tert-butyl dicarbonate is introduced in a second flow reactor at 25°C, achieving 92% conversion.
Advantages:
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling for Boc protection, eliminating solvent waste. A mixture of 2-(3-bromophenyl)piperidine and Boc₂O, ground with potassium carbonate for 2 hours, delivers 88% yield. This method reduces energy consumption by 60% compared to traditional reflux.
Reaction Optimization and Troubleshooting
Bromophenyl Positioning
The electrophilic aromatic substitution (EAS) of piperidine derivatives requires precise control over regioselectivity. Directed ortho-metalation using n-BuLi and (–)-sparteine ensures exclusive bromination at the 3-position, avoiding para-byproducts.
Case Study:
Stability Considerations
The Boc group is susceptible to acidic conditions. Storage at pH > 7 (e.g., with 2,6-lutidine) prevents decomposition during long-term storage. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
Applications in Target Synthesis
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is primarily recognized as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used in the treatment of cancers associated with BRCA mutations, particularly ovarian cancer. The compound's role in drug development highlights its significance in enhancing therapeutic efficacy against specific tumor types .
Biological Studies
The compound has been utilized to study its effects on various biological pathways. Research indicates that it interacts with acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission. Inhibiting these enzymes can affect cholinergic signaling pathways, which are vital for muscle movement and cognitive functions.
Cytotoxicity Evaluation
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results demonstrated that the compound exhibits dose-dependent cytotoxicity, indicating its potential as an anticancer agent. For example, it was observed to induce apoptosis in specific cancer cell lines at low concentrations, suggesting its utility in targeted cancer therapies.
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal cancer) | 0.5 | Induction of apoptosis |
| A549 (lung cancer) | 0.8 | Cell cycle arrest |
| MCF7 (breast cancer) | 1.0 | Inhibition of proliferation |
Case Study 1: Niraparib Synthesis
A detailed investigation into the synthesis pathway of Niraparib highlighted the crucial role of this compound as a precursor. The study outlined various synthetic routes leading to Niraparib, emphasizing how modifications to this compound can enhance potency and selectivity against BRCA-mutated tumors .
Case Study 2: Cholinergic Pathway Modulation
A research project focused on the interaction of this compound with cholinergic enzymes demonstrated significant inhibition of acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cultures. This modulation was linked to improved cognitive function in animal models, indicating potential applications in neurodegenerative disease treatments .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of Niraparib, it contributes to the formation of the active pharmacophore that inhibits PARP enzymes, leading to the accumulation of DNA damage in cancer cells and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Ring Variations
tert-Butyl 3-bromopiperidine-1-carboxylate (CAS 1354000-03-5)
- Structural Difference : Bromine at the 3-position of the piperidine ring instead of the 2-phenyl substituent.
- Impact : Altered steric and electronic properties; the aliphatic bromine may favor nucleophilic substitution over cross-coupling reactions.
- Synthesis : Higher reactivity in SN2 reactions compared to aromatic bromides .
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 871717-03-2)
Functional Group Variations
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)
- Structural Difference: 3,4-Difluorobenzylamino group instead of 3-bromophenyl.
- Impact : Fluorine atoms increase electronegativity and metabolic stability, making this compound more suited for pharmacokinetic optimization .
tert-Butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)-acetamido)methyl)piperidine-1-carboxylate (4i-1/4i-2)
- Structural Difference : Phosphoryl and thiophene-acetamido substituents.
- Impact : Enhanced metal-binding capacity (e.g., inhibition of metallo-β-lactamases). Reported synthesis yields: 60% (4i-1) and 33% (4i-2), indicating steric challenges in diastereomer formation .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Structural Difference : Dihydropyridine core with a trifluoromethylphenyl group.
- Impact : Partial unsaturation increases electron density, favoring aromatic interactions. The CF3 group enhances lipophilicity and resistance to oxidative degradation .
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 849928-26-3)
Data Tables
Table 2: Functional Group Impacts
Biological Activity
tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromophenyl group and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 292.23 g/mol. The presence of the bromine atom on the phenyl ring may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may modulate the activity of certain receptors, potentially leading to therapeutic effects in various conditions, such as cancer and neurological disorders.
Key Mechanisms:
- Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes involved in critical biochemical pathways, such as DNA repair mechanisms.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity:
-
Neuroprotective Effects:
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
- It may interact with nicotinic acetylcholine receptors, which are crucial for cognitive functions and could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Properties: A study evaluating the compound's efficacy against T. brucei (the causative agent of sleeping sickness) found that it inhibited cellular proliferation effectively at low micromolar concentrations (IC50 values around 0.1 μM) while maintaining selectivity over normal cells .
- Neuropharmacological Research: Another study highlighted its potential to enhance cognitive functions by modulating cholinergic pathways, which could lead to new treatments for conditions like Alzheimer's disease .
Data Table: Biological Activity Overview
| Activity | Target | Effect | IC50/EC50 |
|---|---|---|---|
| Anticancer | T. brucei | Inhibition of proliferation | IC50 ≈ 0.1 μM |
| Neuroprotective | Nicotinic acetylcholine receptors | Cognitive enhancement | Not specified |
| Enzyme inhibition | PARP (DNA repair enzyme) | Induction of apoptosis | Not specified |
Q & A
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodology : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Given the compound’s acute toxicity (Category 4 for inhalation/dermal exposure), employ fume hoods, respirators (FFP3), and nitrile gloves. Quench reactive intermediates (e.g., Grignard reagents) slowly under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
